Cas no 573-14-8 (10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)-)
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)-
- 3-(2-Trifluoromethyl-10H-phenothiazin-10-yl)propiononitrile
- 3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile
- CS-0359426
- SR-01000403940
- ChemDiv1_019852
- EU-0035322
- 3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propanenitrile
- 573-14-8
- CBMicro_021160
- SR-01000403940-1
- 3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propanenitrile
- AKOS001611708
- DTXSID40365726
- HMS643G08
- CCG-8868
- DUMILQWFIKWJNC-UHFFFAOYSA-N
- ChemDivAM_000778
- BIM-0021375.P001
-
- MDL: MFCD00816203
- Inchi: 1S/C16H11F3N2S/c17-16(18,19)11-6-7-15-13(10-11)21(9-3-8-20)12-4-1-2-5-14(12)22-15/h1-2,4-7,10H,3,9H2
- InChI Key: DUMILQWFIKWJNC-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N(CCC#N)C2C=C(C(F)(F)F)C=CC1=2
Computed Properties
- Exact Mass: 320.05963
- Monoisotopic Mass: 320.05950402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 27.03
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D557348-1g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 1g |
$445 | 2024-05-25 | |
| eNovation Chemicals LLC | D557348-5g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 5g |
$1430 | 2024-05-25 | |
| eNovation Chemicals LLC | D557348-25g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 25g |
$5575 | 2024-05-25 | |
| eNovation Chemicals LLC | D557348-1g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 1g |
$445 | 2025-02-20 | |
| eNovation Chemicals LLC | D557348-5g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 5g |
$1430 | 2025-02-20 | |
| eNovation Chemicals LLC | D557348-25g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 25g |
$5575 | 2025-02-20 | |
| eNovation Chemicals LLC | D557348-5g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 5g |
$1430 | 2025-02-25 | |
| eNovation Chemicals LLC | D557348-25g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 25g |
$5575 | 2025-02-25 | |
| eNovation Chemicals LLC | D557348-1g |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- |
573-14-8 | 96% | 1g |
$445 | 2025-02-25 |
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl)-
Introduction to 10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl) and Its Significance in Modern Chemical Research
10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl), with the CAS number 573-14-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule, featuring a phenothiazine core substituted with a nitrile group and a trifluoromethyl moiety, has garnered attention due to its unique structural and electronic properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold for drug development.
The phenothiazine scaffold is well-documented for its biological activity, particularly in the realms of antipsychotic, antifungal, and antimicrobial applications. The structural motif is characterized by a fused benzene and thiophene ring system, which imparts distinct electronic and steric properties. In 10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl), the nitrile group at the 10-position introduces a polar site for potential interactions with biological targets, while the trifluoromethyl group at the 2-position modulates reactivity and bioavailability.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for constructing complex heterocycles like 10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl). Modern techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have streamlined the synthesis of this compound, allowing for rapid exploration of its derivatives. These synthetic improvements have not only facilitated academic research but also holds promise for industrial applications in pharmaceutical manufacturing.
The trifluoromethyl substituent is particularly noteworthy due to its widespread use in medicinal chemistry. This group influences both the physical properties of molecules (e.g., solubility, melting point) and their pharmacokinetic behavior. For instance, trifluoromethylation can enhance binding affinity to biological targets by increasing hydrophobic interactions. In the context of 10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl), this moiety may contribute to improved efficacy in therapeutic settings by stabilizing key pharmacophoric interactions.
Current research endeavors are focused on leveraging the structural versatility of phenothiazine derivatives for novel therapeutic applications. Studies have demonstrated that modifications at the 2- and 10-positions can significantly alter biological activity. For example, derivatives with electron-withdrawing groups like nitriles have shown promise in inhibiting certain enzymes implicated in inflammatory diseases. The compound 10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl) represents a step forward in this direction, offering a unique combination of structural features that may be exploited for drug discovery.
The incorporation of computational methods into drug design has further accelerated the exploration of 10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl) and its derivatives. Molecular modeling techniques allow researchers to predict binding modes and optimize molecular properties before experimental validation. This interdisciplinary approach has been instrumental in identifying lead compounds for further development. Moreover, high-throughput screening (HTS) technologies enable rapid assessment of large libraries of compounds, including those derived from this scaffold.
In summary,10H-Phenothiazine-10-propanenitrile, 2-(trifluoromethyl) (CAS no. 573-14-8) stands as a testament to the ingenuity of modern chemical research. Its unique structural features make it a compelling candidate for further investigation in pharmaceutical applications. As synthetic methodologies continue to evolve and computational tools become more sophisticated,phenothiazine derivatives like this one will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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